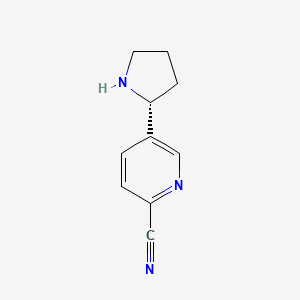

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a chiral compound with a pyridine ring substituted with a pyrrolidine ring and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the pyrrolidine ring through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

Introduction of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, which can be achieved using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Therapeutic Applications in Cancer Treatment

One of the primary applications of (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is in the field of oncology. Research indicates that compounds with a pyridine backbone can inhibit specific kinases involved in cancer progression. Notably, certain derivatives of pyridyl-amino-pyrazine-carbonitrile have been shown to inhibit the function of checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. This inhibition can enhance the effectiveness of existing cancer therapies by sensitizing tumor cells to DNA-damaging agents, such as chemotherapy and radiation therapy .

Case Study: CHK1 Inhibition

In preclinical studies, compounds that inhibit CHK1 have demonstrated promise in treating various cancers, including breast and lung cancers. These compounds can be used in combination with other therapeutic agents to improve treatment outcomes .

Antimicrobial and Antiviral Activities

The pyridine structure is also associated with antimicrobial properties. Recent literature highlights that pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, this compound has been studied for its potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of additional functional groups can enhance these activities, making these compounds valuable in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A series of studies have evaluated the minimum inhibitory concentrations (MICs) of pyridine derivatives against pathogenic bacteria and fungi. For example, compounds similar to this compound were found to exhibit MIC values comparable to established antibiotics, indicating their potential as alternative treatments for resistant infections .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of pyridine derivatives. Some studies suggest that these compounds may possess anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems and ion channels within the central nervous system .

Case Study: Anticonvulsant Activity

In experimental models, certain pyridine derivatives demonstrated significant anticonvulsant activity when tested against established seizure-inducing protocols. This suggests that this compound could be further investigated for its potential use in managing seizure disorders .

Synthesis and Characterization

The synthesis of this compound involves several methods, including classical organic synthesis techniques such as Mannich reactions and nucleophilic substitutions. These methods allow for the introduction of various substituents that can enhance biological activity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Mannich Reaction | Reaction between formaldehyde, amines, and carbonyl compounds | Moderate to high |

| Nucleophilic Substitution | Substitution reactions involving nucleophiles on electrophilic centers | Variable |

Mécanisme D'action

The mechanism of action of ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(-)-N-Boc-3-pyrrolidinol: A chiral building block used in the synthesis of various pharmaceuticals.

(3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)benzamide: A compound with a similar pyrrolidine ring structure, used in medicinal chemistry.

Uniqueness

®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is unique due to its specific combination of a pyridine ring, a pyrrolidine ring, and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, including its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety and a cyano group. This unique structure allows for diverse interactions with biological macromolecules, influencing its pharmacological properties.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, thereby influencing various biological pathways. For instance, it has been noted that the compound interacts with proteins involved in neurological disorders, potentially serving as a pharmacophore in drug design for such conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrrolidine ring can enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Case Study: Anticancer Efficacy

A study evaluated several derivatives of 5-oxopyrrolidine compounds against A549 cells, showing that compounds with specific substitutions exhibited reduced cell viability significantly compared to controls like cisplatin. Notably, one derivative reduced A549 viability to 66%, indicating promising anticancer potential .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 15 | 12.5 | A549 |

| Compound 21 | 8.3 | A549 |

Antimicrobial Activity

This compound has also shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that certain derivatives possess strong antibacterial properties.

Antimicrobial Efficacy Data

In vitro tests revealed the following MIC values against selected pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that the compound's derivatives could be developed as effective antimicrobial agents, particularly against multidrug-resistant strains .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits potential as an analgesic, anti-inflammatory, and antiviral agent. Its ability to scavenge free radicals positions it as a candidate for treating oxidative stress-related diseases .

Propriétés

IUPAC Name |

5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTGBZLPXOKAQC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CN=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.